An In-depth Technical Guide to the Physicochemical Properties of 3,5,6-Trifluoro-2-hydroxypyridine
An In-depth Technical Guide to the Physicochemical Properties of 3,5,6-Trifluoro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the pyridine ring can significantly alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules and functional materials.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5,6-Trifluoro-2-hydroxypyridine, along with generalized experimental protocols for their determination and a discussion of its potential biological relevance.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 3,5,6-Trifluoro-2-hydroxypyridine are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃NO | [5][6][7][8] |
| Molecular Weight | 149.07 g/mol | [5][6][7][8] |
| Melting Point | 99-103 °C | [6][8] |
| Boiling Point (Predicted) | 150.2 ± 40.0 °C | [6] |
| pKa (Predicted) | 3 ± 0.10 | [6] |
| Solubility | Soluble in Methanol | [6][8] |
| Appearance | White to light-colored crystalline solid | [9][10] |
Tautomerism
A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[11][12] In the case of 3,5,6-Trifluoro-2-hydroxypyridine, it coexists with 3,5,6-Trifluoro-2(1H)-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.[13] The pyridone tautomer is often favored in polar solvents and in the solid state due to intermolecular hydrogen bonding.[11] Understanding this tautomeric relationship is essential, as the two forms can exhibit different chemical reactivity and biological activity.
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[14]
Methodology:
-
A stock solution of 3,5,6-Trifluoro-2-hydroxypyridine is prepared in a suitable solvent.
-
A series of buffer solutions with known pH values spanning the expected pKa range are prepared.
-
Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH.
-
The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
Solubility Determination
A general qualitative assessment of solubility in various solvents can be performed to understand the polarity of the compound.[15]
Methodology:
-
A small, measured amount of 3,5,6-Trifluoro-2-hydroxypyridine (e.g., 1-5 mg) is placed in a test tube.
-
A small volume (e.g., 0.5 mL) of the test solvent (e.g., water, methanol, dichloromethane, hexane) is added.
-
The mixture is agitated at a constant temperature.
-
The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If partial dissolution occurs, it is sparingly soluble.
Potential Biological Significance
While specific biological activities of 3,5,6-Trifluoro-2-hydroxypyridine are not extensively documented, the broader class of fluorinated pyridine derivatives is of significant interest in drug discovery.[1][2][3][4] The introduction of fluorine can enhance several key properties of a drug candidate, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Lipophilicity: The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Fluorinated pyridines have been incorporated into a wide range of therapeutic agents, demonstrating their utility in developing drugs for various diseases.[2][4] Therefore, 3,5,6-Trifluoro-2-hydroxypyridine represents a promising scaffold for the development of new pharmaceuticals.
Conclusion
This technical guide has summarized the key physicochemical properties of 3,5,6-Trifluoro-2-hydroxypyridine. The provided data and generalized experimental protocols offer a valuable resource for researchers working with this compound. The tautomeric nature of this molecule is a critical chemical feature that influences its properties and reactivity. Given the established importance of fluorinated pyridines in drug discovery, 3,5,6-Trifluoro-2-hydroxypyridine holds potential as a valuable building block for the synthesis of novel therapeutic agents. Further experimental investigation into its biological activities and detailed physicochemical characteristics is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 3,5,6-TRIFLUORO-2-HYDROXYPYRIDINE | 75777-49-0 [amp.chemicalbook.com]
- 7. 3,5,6-Trifluoro-2-hydroxypyridine | CymitQuimica [cymitquimica.com]
- 8. 3,5,6-TRIFLUORO-2-HYDROXYPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. labproinc.com [labproinc.com]
- 10. 3-Fluoro-2-hydroxypyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. youtube.com [youtube.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. benchchem.com [benchchem.com]
- 15. www1.udel.edu [www1.udel.edu]
